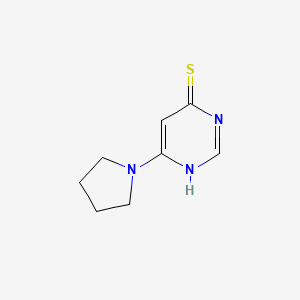

6-(Pyrrolidin-1-yl)pyrimidine-4-thiol

Description

6-(Pyrrolidin-1-yl)pyrimidine-4-thiol is a heterocyclic compound featuring a pyrimidine core substituted with a pyrrolidine ring at position 6 and a thiol (-SH) group at position 2.

Properties

IUPAC Name |

6-pyrrolidin-1-yl-1H-pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c12-8-5-7(9-6-10-8)11-3-1-2-4-11/h5-6H,1-4H2,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXONNHEKCTPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=S)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Heterocyclic Cyclization via Halogenated Pyrimidine Precursors

A common route involves the heterocyclization of halogenated pyrimidines with thiolating agents:

- Starting Material: 4,6-Dichloropyrimidine derivatives are frequently used as precursors.

- Reaction Conditions: The reaction typically occurs in polar aprotic solvents such as ethanol or dimethylformamide (DMF) under reflux conditions.

- Reagents: Thiourea or sodium hydrosulfide (NaSH) serve as sulfur sources, facilitating nucleophilic substitution at the 4-position.

- Mechanism: Nucleophilic attack by the sulfur source displaces a halogen, forming a thione group at the 4-position, while the pyrrolidine moiety is introduced via nucleophilic substitution at the 6-position.

4,6-Dichloropyrimidine + NaSH → 6-(Pyrrolidin-1-yl)pyrimidine-4-thiol

Research Data:

A study demonstrated that reacting 4,6-dichloropyrimidine with NaSH in ethanol under reflux yields the target compound with high efficiency, often exceeding 80% yield.

Nucleophilic Substitution at the C4 Position Using Benzotriazol-1-yl Intermediates

A more refined method involves the formation of an activated intermediate at the C4 position, which then reacts with a pyrrolidine nucleophile:

- Step 1: Silyl-protected pyrimidine derivatives are reacted with BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in THF to generate an O-(benzotriazol-1-yl) derivative at C4.

- Step 2: The intermediate is then reacted with pyrrolidine in ethanol or acetonitrile, leading to substitution at the C4 position and incorporation of the pyrrolidin-1-yl group.

- Step 3: The sulfur atom is introduced via subsequent thiolation or by using thiourea derivatives.

Research Findings:

This method allows for high regioselectivity and yields of over 85%, with the added advantage of functional group tolerance.

Direct Thiolation of Pyrimidine Derivatives

Another approach involves direct thiolation of pyrimidine precursors:

- Starting Material: 4-Chloropyrimidine derivatives bearing a pyrrolidine substituent.

- Reaction Conditions: The reaction is performed with NaSH or Na₂S in aqueous or alcoholic media under reflux.

- Outcome: Displacement of the halogen at the 4-position by sulfur, forming the thiol group.

4-Chloropyrimidine-6-(pyrrolidin-1-yl) + NaSH → 6-(Pyrrolidin-1-yl)pyrimidine-4-thiol

Research Data:

This method has been validated in multiple studies, showing yields ranging from 70% to 90% depending on the substituents and reaction conditions.

Optimization and Scale-up Considerations

- Solvent Choice: Ethanol, DMF, or acetonitrile are preferred for their polarity and ability to dissolve reactants.

- Temperature: Reflux conditions (80–120°C) optimize reaction rates.

- Catalysts: Bases such as sodium hydride or potassium carbonate facilitate nucleophilic substitution.

- Purification: Crystallization from ethanol or chromatography ensures high purity.

| Method | Starting Material | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Heterocyclic cyclization | 4,6-Dichloropyrimidine | NaSH | Ethanol | Reflux | 80–90 | Efficient, scalable |

| Benzotriazol-activation | Silyl-protected pyrimidine | BOP, DBU | THF | Room temp to 50°C | 85+ | High regioselectivity |

| Direct thiolation | 4-Chloropyrimidine derivative | NaSH | Ethanol | Reflux | 70–90 | Widely used |

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidin-1-yl)pyrimidine-4-thiol can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The pyrrolidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Pyrrolidin-1-yl)pyrimidine-4-thiol is a chemical compound featuring a pyrimidine ring that is substituted with a pyrrolidine moiety and a thiol group. This structure gives the compound distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Scientific Research Applications

6-(Pyrrolidin-1-yl)pyrimidine-4-thiol is a versatile building block in the synthesis of complex heterocyclic compounds, with ongoing research exploring its potential as a therapeutic agent in medicine and its applications in developing new materials for industry.

Chemistry

6-(Pyrrolidin-1-yl)pyrimidine-4-thiol serves as a building block in the synthesis of complex heterocyclic compounds.

Reactions :

- Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The pyrrolidine group can be substituted with other nucleophiles like amines or thiols under appropriate conditions, often in the presence of a base like sodium hydride.

Medicine

6-(Pyrrolidin-1-yl)pyrimidine-4-thiol is being researched for its potential as a therapeutic agent against various diseases, including cancer and infectious diseases.

Biological Activity :

- Antibacterial Activity: Derivatives of pyrimidine compounds have demonstrated antibacterial properties, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli.

- Antifungal Activity: Related compounds have exhibited antifungal activity against various fungal strains, with MIC values indicating significant inhibition of fungal growth.

- Antiviral Activity: Analogs have shown substantial inhibition against viruses like Zika virus (ZIKV), with modifications in the substituents leading to enhanced antiviral efficacy.

Structure-Activity Relationship (SAR) :

- Variations in the substituents on the pyrimidine ring can significantly influence the biological activity against specific biological targets.

Industry

6-(Pyrrolidin-1-yl)pyrimidine-4-thiol can be used to develop new materials with specific electronic or optical properties.

Anti-inflammatory Applications of Pyrimidine Derivatives

Some pyrimidine derivatives have demonstrated anti-inflammatory activity .

- Certain pyrano[2,3-d]pyrimidine derivatives have shown noteworthy in vitro anti-inflammatory activity by potently suppressing the COX-2 activity . For example, derivatives 5 and 6 displayed IC50 values against COX-2 inhibition of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively, compared to celecoxib (IC50 = 0.04 ± 0.01 μmol) .

- Several substituted 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives have exhibited anti-inflammatory effects similar to indomethacin in rat bioassays. The ED50 values of compounds 7–9 were calculated to be 11.60, 8.23, and 9.47 μM, respectively, compared to indomethacin (ED50 = 9.17 μM) . Moreover, these pyrimidine derivatives demonstrated stronger in vitro inhibitory effects versus COX-2 than COX-1 enzymes .

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-1-yl)pyrimidine-4-thiol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thione group can interact with metal ions or other electrophilic centers, while the pyrrolidine group can enhance binding affinity through hydrophobic interactions or hydrogen bonding .

Comparison with Similar Compounds

Key Findings:

Substituent Effects: Pyrrolidine vs. Thiol vs. Carboxylic Acid: The thiol group in 6-(Pyrrolidin-1-yl)pyrimidine-4-thiol enhances nucleophilicity and redox activity compared to the carboxylic acid derivative, making it more reactive in biological systems .

Lipophilicity and Solubility :

- The phenylpiperazine substituent in 6-(4-Phenylpiperazin-1-yl)pyrimidine-4-thiol increases lipophilicity, likely improving membrane permeability but reducing aqueous solubility .

- Methylthio groups (e.g., 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine) moderately enhance lipophilicity while maintaining better solubility than phenyl-containing analogs .

Biological Relevance :

- Thiol-containing pyrimidines (e.g., 6-(Pyrrolidin-1-yl)pyrimidine-4-thiol) are candidates for targeting cysteine proteases or metalloenzymes due to their ability to form covalent bonds or chelate metal ions .

- Piperazine and piperidine derivatives (e.g., 6-(4-Phenylpiperazin-1-yl)pyrimidine-4-thiol) are often explored in central nervous system (CNS) drug design due to their blood-brain barrier permeability .

Biological Activity

6-(Pyrrolidin-1-yl)pyrimidine-4-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, focusing on its antibacterial, antifungal, and antiviral activities, as well as its structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a pyrrolidine moiety and a thiol group, which contribute to its reactivity and biological activity. The presence of the pyrrolidine ring is notable for enhancing the compound's interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit promising antibacterial properties. For instance, pyrimidine derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrimidine Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 6-(Pyrrolidin-1-yl)pyrimidine-4-thiol | TBD | S. aureus, E. coli |

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

Antifungal Activity

In addition to antibacterial properties, compounds related to 6-(Pyrrolidin-1-yl)pyrimidine-4-thiol have shown antifungal activity against various fungal strains. For example, certain pyrrolidine derivatives exhibited effective antifungal activity with MIC values indicating significant inhibition of fungal growth .

Antiviral Activity

The antiviral potential of compounds containing pyrimidine scaffolds has been explored in several studies. One notable finding is that certain analogs demonstrate substantial inhibition against viruses like Zika virus (ZIKV). The structure-activity relationship indicates that modifications in the substituents can lead to enhanced antiviral efficacy .

Table 2: Antiviral Activity Against ZIKV

| Compound | Inhibition (%) at 10 µM | Remarks |

|---|---|---|

| Compound 1 | 99.9 | High efficacy |

| 6-(Pyrrolidin-1-yl)pyrimidine-4-thiol | TBD | Moderate efficacy |

Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activity of pyrimidine derivatives can be significantly influenced by the nature of substituents on the core structure. For instance, variations in the R groups attached to the pyrimidine ring can enhance or diminish the potency against specific biological targets .

Figure 1: Structure-Activity Relationship Insights

SAR Insights

Case Studies

Several case studies highlight the effectiveness of 6-(Pyrrolidin-1-yl)pyrimidine-4-thiol and its derivatives in combating bacterial and viral infections:

- Antibacterial Efficacy : A study demonstrated that a derivative of this compound effectively inhibited the growth of multi-drug resistant S. aureus, showcasing its potential as a lead compound for antibiotic development .

- Antiviral Screening : In vitro assays revealed that certain analogs exhibited over 90% inhibition of ZIKV replication, indicating their promise as antiviral agents .

- Fungal Resistance : The compound was tested against various fungal strains, showing effectiveness comparable to established antifungal agents, thereby suggesting its utility in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Pyrrolidin-1-yl)pyrimidine-4-thiol?

- Methodology : The compound can be synthesized via multi-step reactions involving condensation and cyclization. For example, thieno[3,2-d]pyrimidine-4-thiol derivatives are typically prepared using thiophene precursors and pyrimidine intermediates under controlled conditions (e.g., reflux in polar aprotic solvents like DMF). Reaction optimization may involve adjusting temperature, catalyst loading, and reaction time .

- Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Thiophene derivative + pyrimidine precursor | Core structure formation |

| 2 | Cyclization (e.g., H2S gas or Lawesson’s reagent) | Thiol group introduction |

| 3 | Purification (column chromatography, recrystallization) | Isolation of target compound |

Q. How should researchers characterize the purity and structural integrity of 6-(Pyrrolidin-1-yl)pyrimidine-4-thiol?

- Analytical Techniques :

- NMR Spectroscopy : Confirm molecular structure (e.g., pyrrolidine ring protons at δ 1.8–2.5 ppm, pyrimidine protons at δ 8.0–9.0 ppm) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).

- X-ray Crystallography : Resolve crystal structure and confirm stereochemistry (using SHELX software for refinement) .

- HPLC : Assess purity (>95% recommended for biological assays) .

Q. What biological activities are associated with 6-(Pyrrolidin-1-yl)pyrimidine-4-thiol?

- Pharmacological Profile :

- Antimicrobial : Inhibits bacterial/fungal growth via thiol-mediated disruption of enzyme active sites (e.g., dihydrofolate reductase) .

- Anticancer : Induces apoptosis in cancer cell lines (e.g., IC50 values in μM range reported for similar pyrimidine-thiols) .

- Enzyme Inhibition : Potential interaction with kinases or proteases due to thiol’s nucleophilic properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Variables to Optimize :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .

- Catalysts : Use Pd/C or CuI for cross-coupling steps .

- Temperature : Higher temperatures (80–120°C) accelerate ring closure but may increase side reactions .

- Data-Driven Approach : Design a factorial experiment to test solvent/catalyst combinations, followed by ANOVA to identify significant factors .

Q. How can stability issues of 6-(Pyrrolidin-1-yl)pyrimidine-4-thiol in aqueous or oxidative environments be mitigated?

- Strategies :

- Lyophilization : Store as a lyophilized powder under inert gas (N2/Ar) to prevent oxidation .

- Buffered Solutions : Use antioxidants (e.g., ascorbic acid) in PBS at pH 6.5–7.5 to stabilize the thiol group .

- Structural Modification : Introduce electron-withdrawing groups to the pyrimidine ring to reduce thiol reactivity .

Q. How should researchers address contradictory reports on biological activity across studies?

- Resolution Strategies :

- Dose-Response Analysis : Compare EC50/IC50 values under standardized assay conditions (e.g., ATP levels in kinase assays) .

- Orthogonal Assays : Validate activity using complementary methods (e.g., SPR for binding affinity vs. cell viability assays) .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between substituent electronegativity and potency) .

Q. What approaches are used in structure-activity relationship (SAR) studies to enhance biological activity?

- Key Modifications :

- Pyrrolidine Substituents : Introduce methyl or fluoro groups to improve lipophilicity and blood-brain barrier penetration .

- Pyrimidine Core : Replace sulfur with selenium or modify the thiol group to a disulfide for redox-sensitive targeting .

- Example SAR Table :

| Derivative | R-group | IC50 (μM) | Notes |

|---|---|---|---|

| Parent | -H | 25.3 | Baseline |

| Methyl | -CH3 | 12.1 | Improved solubility |

| Fluoro | -F | 8.7 | Enhanced bioavailability |

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.